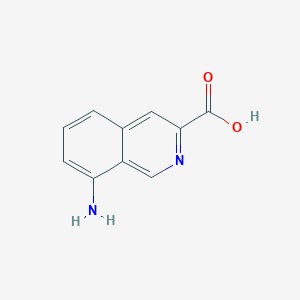

8-Aminoisoquinoline-3-carboxylic acid

Description

Contextualization of Isoquinoline (B145761) Scaffolds in Organic and Medicinal Chemistry Research

The isoquinoline scaffold, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. This designation is due to its frequent appearance in the structure of a vast number of natural products and synthetic compounds that exhibit a wide array of biological activities. evitachem.commdpi.comnih.gov Isoquinoline-based molecules are integral to the development of therapeutic agents, with research highlighting their potential in areas such as cancer treatment. mdpi.comgoogle.com

The structural diversity and therapeutic importance of isoquinolines have made them a compelling target for synthetic organic chemists. evitachem.comnih.gov Researchers continuously seek to develop efficient methods for constructing and functionalizing the isoquinoline framework to create novel compounds with tailored properties. evitachem.com The ability to introduce various substituents at different positions on the isoquinoline ring system allows for the fine-tuning of a molecule's chemical and pharmacological profile. evitachem.comnih.gov

| Isoquinoline Derivative Type | Area of Research Application | Reference |

|---|---|---|

| General Functionalized Isoquinolines | Drug Design and Bioisosterism | evitachem.com |

| Pyrrolo[2,1-a]isoquinolines | Anti-cancer Agents (Topoisomerase Inhibitors) | google.com |

| Substituted Isoquinolines | Anticancer, Antimicrobial, Antiviral, Enzyme Inhibition |

Significance of Aminoisoquinoline Carboxylic Acid Derivatives as Research Targets

The introduction of amino (-NH₂) and carboxylic acid (-COOH) functional groups onto the isoquinoline scaffold gives rise to aminoisoquinoline carboxylic acid derivatives, a class of compounds with heightened significance in research. These functional groups are pivotal as they serve as versatile chemical "handles." The carboxylic acid group can be converted into esters, amides, or other functional groups, while the amino group can be acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles. mdpi.com

This functional versatility makes compounds like 8-Aminoisoquinoline-3-carboxylic acid valuable building blocks in organic synthesis. evitachem.com Specifically, the 8-aminoquinoline (B160924) moiety is recognized for its role as a directing group in transition metal-catalyzed C-H activation, a powerful strategy for selectively modifying otherwise unreactive carbon-hydrogen bonds. evitachem.commdpi.com

From a medicinal chemistry perspective, the amino and carboxylic acid groups can significantly influence a molecule's interaction with biological targets. These groups can participate in hydrogen bonding, ionic interactions, and other non-covalent forces that are crucial for binding to the active sites of enzymes or receptors. For instance, derivatives of the structurally related quinoline-3-carboxylic acid have been investigated as inhibitors of protein kinase CK2, an enzyme implicated in cancer. nih.gov

Furthermore, the structural motif of an aromatic core with amino and carboxylic acid functionalities is found in inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair. frontiersin.orgnih.gov PARP inhibitors have been successfully developed as cancer therapies, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. frontiersin.orgnews-medical.netyoutube.com The mechanism of these inhibitors often involves the carboxamide portion of the molecule mimicking the nicotinamide (B372718) part of the enzyme's natural substrate, NAD+. The core aromatic ring system helps to position the key interacting groups correctly within the enzyme's active site. While this compound itself is not a PARP inhibitor, its structure contains the fundamental components—an amino group and a carboxylic acid on a bicyclic aromatic scaffold—that could be synthetically elaborated into potent enzyme inhibitors, making it a compound of significant interest for designing new research probes and potential therapeutic leads.

| Functional Group | Role in Organic Synthesis | Role in Medicinal Chemistry |

|---|---|---|

| Amino Group (-NH₂) | Can be acylated, alkylated; precursor for heterocycle synthesis. Acts as a directing group for C-H activation. | Forms hydrogen bonds with biological targets; can be protonated to form ionic interactions. |

| Carboxylic Acid (-COOH) | Can be converted to esters, amides, acid chlorides for further reactions. | Forms hydrogen bonds and ionic interactions; often a key part of a pharmacophore for enzyme inhibition. |

Structure

3D Structure

Properties

IUPAC Name |

8-aminoisoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-8-3-1-2-6-4-9(10(13)14)12-5-7(6)8/h1-5H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYGGQCDDRXJQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2C(=C1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Functionalization Strategies

Amidation Reactions and Synthesis of Amide Conjugates

The carboxylic acid group at the 3-position is a primary target for derivatization, most commonly through amidation reactions to form amide conjugates. These reactions are fundamental in creating libraries of compounds for further study.

The synthesis of amides from 8-Aminoisoquinoline-3-carboxylic acid involves the coupling of the carboxylic acid with a primary or secondary amine. Various synthetic methodologies have been employed to achieve this transformation efficiently.

One common approach involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride. This is typically achieved by treating the parent acid with reagents like oxalyl chloride or thionyl chloride. The resulting acyl chloride is then reacted with an amine in the presence of a base to yield the desired amide. mdpi.com This two-step sequence is a classic and effective method for amide bond formation.

Alternatively, direct coupling methods using peptide coupling agents are frequently utilized. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), facilitate the direct reaction between the carboxylic acid and an amine. nih.govnih.gov These methods are often preferred due to their mild reaction conditions and high yields.

Research has demonstrated the synthesis of various amides from the parent compound, including benzyl (B1604629) amides and anilides, starting from the corresponding nitro derivative of the isoquinoline (B145761). researchgate.net

Table 1: Examples of Amidation Reaction Conditions

| Coupling Agent | Base | Solvent | Typical Reaction | Reference |

|---|---|---|---|---|

| Oxalyl Chloride | Triethylamine (B128534) | DCM | Acyl Chloride Formation | mdpi.com |

| HATU | DIPEA | DMF | Direct Amide Coupling | nih.gov |

| HBTU | Hünig's base | N/A | Direct Amide Coupling | nih.gov |

| CDI | N/A | N/A | Direct Amide Coupling | researchgate.net |

The functionalization of the carboxylic acid moiety is primarily centered on the formation of the amide bond, which introduces a wide range of substituents into the molecule. The choice of the amine coupling partner is a key strategy for diversification. Both aliphatic and aromatic amines can be used to generate a variety of amide conjugates. mdpi.com For instance, the coupling with sulfanilamide (B372717) has been used to create quinoline-2-carboxamides, a strategy applicable to the isoquinoline-3-carboxylic acid system. nih.gov

Beyond amides, the carboxylic acid can be converted into other functional groups. For example, it can be transformed into esters, such as benzyl esters, which can serve as intermediates or as final products themselves. researchgate.net This esterification can be a protective step or a means to modify the compound's solubility and electronic properties. The conversion of the carboxylic acid to an ester, followed by reaction with an amine, represents another route to amide formation.

Modifications of the Amino Group

The amino group at the 8-position is another key site for functionalization. Its nucleophilicity and its ability to coordinate with transition metals are the primary drivers of its reactivity.

One of the fundamental reactions of the 8-amino group is alkylation. For example, methylation with methyl iodide has been shown to yield the 8-dimethylamino derivative. researchgate.net This transformation alters the basicity and steric properties of the nitrogen atom.

Perhaps the most significant role of the 8-amino group in modern organic synthesis is its function as a powerful bidentate directing group in transition metal-catalyzed C-H functionalization reactions. mdpi.comchemrxiv.org By coordinating to a metal center (such as Palladium, Nickel, or Rhodium) along with a temporary atom from the reactant, the 8-amino group directs the catalytic functionalization to a specific, often otherwise unreactive, C-H bond on a tethered substrate. chemrxiv.orgnih.gov While this application often involves first forming an amide at the carboxylic acid (using the target substrate's amine), the directing capability is an inherent functional property of the 8-aminoquinoline (B160924) scaffold.

Further Ring Functionalization and Substituent Effects

The isoquinoline ring itself is subject to further functionalization, with the existing amino group exerting a significant influence on the position of subsequent modifications. The 8-amino group, particularly when part of an amide linkage, can direct electrophilic substitution and metal-catalyzed C-H activation to specific positions on the quinoline (B57606) ring.

A notable example is the regioselective functionalization at the C-5 position. researchgate.net Research on 8-aminoquinoline amides has demonstrated that this position can be selectively brominated or difluoromethylated. researchgate.net This directing effect is a consequence of the formation of a stable six-membered palladacycle intermediate involving the amide nitrogen, the 8-amino nitrogen, and the metal catalyst, which positions the catalytic action in proximity to the C-5 C-H bond. This strategy provides a powerful tool for introducing substituents at a position that might be difficult to access through classical electrophilic aromatic substitution.

Table 2: Examples of Directed Ring Functionalization of 8-Aminoquinoline Amides

| Reaction | Position | Reagent | Catalyst System | Reference |

|---|---|---|---|---|

| Bromination | C-5 | Ethyl bromodifluoroacetate | Copper | researchgate.net |

| Difluoroalkylation | C-5 | Difluoromethyl bromides | Photocatalyst | researchgate.net |

| Arylation | Vinylic C-H | Aryl halides | Palladium | nih.gov |

Chemical Reactivity and Reaction Mechanism Investigations

Reactivity Profiles of the Amino and Carboxylic Acid Functional Groups

The chemical character of 8-Aminoisoquinoline-3-carboxylic acid is dominated by the presence of a basic amino group (-NH₂) at the 8-position and an acidic carboxylic acid group (-COOH) at the 3-position. The amino group, being a Lewis base, can readily accept a proton. quora.com It also functions as a nucleophile, capable of participating in reactions such as amidation. mdpi.com

Conversely, the carboxylic acid group is acidic, with the ability to donate a proton to a base, forming a carboxylate salt. msu.edu This functional group can undergo a variety of transformations typical of carboxylic acids, including esterification, conversion to acid chlorides, and reduction to a primary alcohol. libretexts.orglibretexts.org The hydroxyl portion of the carboxylic acid is generally a poor leaving group, meaning its replacement often requires prior activation, for example, by reaction with thionyl chloride (SOCl₂) to form an acid chloride. libretexts.orglibretexts.org The reactivity of these two groups dictates the molecule's behavior in different chemical environments and its utility as a synthetic building block.

Proton Transfer Phenomena and Zwitterionic Forms

In the solid state and in aqueous solutions near neutral pH, amino acids commonly exist as zwitterions, which are molecules that contain both a positive and a negative charge. docbrown.infokhanacademy.org This phenomenon arises from an intramolecular acid-base reaction where the acidic carboxylic acid group donates a proton to the basic amino group. quora.com For this compound, this internal proton transfer results in the formation of a carboxylate anion (-COO⁻) and a protonated amino group (-NH₃⁺). researchgate.net

Metal-Catalyzed Transformations and Directing Group Chemistry

The 8-aminoquinoline (B160924) scaffold has gained significant prominence in organic synthesis as a powerful directing group for C-H activation reactions. This strategy provides an efficient way to construct new chemical bonds directly onto a carbon-hydrogen bond, which is typically unreactive. semanticscholar.orgresearchgate.net

The 8-aminoquinoline moiety functions as a bidentate directing group, meaning it can bind to a metal center at two points. researchgate.net The nitrogen atom of the amino group and the nitrogen atom of the isoquinoline (B145761) ring chelate to a transition metal catalyst. This chelation positions the metal catalyst in close proximity to specific C-H bonds on the isoquinoline ring or on a substrate attached to the amino group, facilitating their selective activation. nih.gov While the parent 8-aminoquinoline is widely used as a removable auxiliary attached via an amide bond to a substrate, the intrinsic structure of this compound itself can be subject to directed C-H functionalization. The presence of the carboxylic acid group at the 3-position electronically modifies the isoquinoline ring system, which can influence the regioselectivity and efficiency of these C-H activation processes.

The formation of a stable five-membered chelate ring between the 8-aminoquinoline group and a transition metal is a key step in catalysis. chemrxiv.org A variety of transition metals, including palladium (Pd), nickel (Ni), cobalt (Co), and copper (Cu), have been successfully employed in these transformations. chemrxiv.orgshu.ac.uk The specific metal used can influence the type of C-H bond that is functionalized (e.g., C(sp²)-H vs. C(sp³)-H) and the nature of the transformation. semanticscholar.orgchemrxiv.org For instance, cobalt catalysts have been used for the remote C-H functionalization of 8-aminoquinoline compounds. shu.ac.uk The carboxylate group, often used as an additive in these reactions, can play a crucial role in the C-H activation step and subsequent proton transfer. chemrxiv.org

Oxidation-Reduction Chemistry of Isoquinoline Derivatives

The oxidation and reduction chemistry of this compound involves both the isoquinoline ring and its functional groups. The carboxylic acid group is at a high oxidation state and can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are typically not strong enough to reduce carboxylic acids. libretexts.orgdocbrown.info Further oxidation of the carboxylic acid group is not common, but decarboxylation (loss of CO₂) can occur under certain conditions. libretexts.org

The isoquinoline ring itself can undergo both oxidation and reduction. Catalytic hydrogenation can reduce the pyridine (B92270) ring of the isoquinoline system. Conversely, oxidation can lead to the formation of N-oxides or ring-cleavage products under harsh conditions. The presence of the electron-donating amino group and the electron-withdrawing carboxylic acid group influences the susceptibility of the aromatic system to redox reactions. ucr.edu

Nucleophilic and Electrophilic Substitution Reactions on the Isoquinoline Skeleton

Further substitution reactions on the this compound skeleton are governed by the directing effects of the existing substituents and the inherent reactivity of the isoquinoline nucleus.

Electrophilic Substitution: The isoquinoline ring system generally undergoes electrophilic aromatic substitution on the benzene (B151609) ring (the carbocycle), which is more electron-rich than the pyridine ring. quimicaorganica.org The most favored positions for electrophilic attack on isoquinoline are C5 and C8. quimicaorganica.org In this compound, the powerful electron-donating amino group at C8 strongly activates the benzene ring towards electrophiles. The carboxylic acid group at C3 is a deactivating, meta-directing group, primarily influencing the pyridine ring. The interplay of these effects would direct incoming electrophiles primarily to positions C5 and C7 of the benzene ring.

Nucleophilic Substitution: The pyridine ring of the isoquinoline system is electron-deficient and is thus more susceptible to nucleophilic attack than the benzene ring, particularly at positions C1 and C3. However, in this molecule, the C3 position is already substituted. The presence of the electron-withdrawing carboxylic acid group at C3 would further activate the pyridine ring towards nucleophilic attack. The hydroxyl group of a carboxylic acid is a poor leaving group, making direct nucleophilic acyl substitution difficult without prior activation. libretexts.orgmasterorganicchemistry.comyoutube.com

Interactive Data Table: Summary of Functional Group Reactivity

| Functional Group | Type | Key Reactions | Role in Directed Catalysis |

| 8-Amino Group | Basic, Nucleophilic | Protonation, Amidation | Metal Chelation Site |

| 3-Carboxylic Acid Group | Acidic, Electrophilic (Carbonyl C) | Deprotonation, Esterification, Reduction | Electronic Modifier, Potential Ligand |

| Isoquinoline N-atom | Basic, Nucleophilic | Protonation, N-Oxidation | Metal Chelation Site |

Interactive Data Table: Directing Effects in Substitution Reactions

| Substituent | Position | Type | Effect on Ring | Directing Influence (Electrophilic Attack) |

| -NH₂ | C8 | Activating | Electron-Donating | Ortho, Para (to C8) -> C7 |

| -COOH | C3 | Deactivating | Electron-Withdrawing | Meta (to C3) -> C1, (influences pyridine ring) |

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. Through the analysis of nuclear spin transitions in a magnetic field, it provides precise information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the types and electronic environments of hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, and the carboxylic acid (COOH) proton. The aromatic protons on the isoquinoline (B145761) ring system typically appear in the downfield region (δ 7.0-9.0 ppm). The carboxylic acid proton is highly deshielded and is expected to appear as a broad singlet at a very downfield chemical shift, generally between 10 and 13 ppm. libretexts.orglibretexts.org The chemical shift of the amino group protons can vary and often appears as a broad signal. The addition of D₂O would cause the signals for the COOH and NH₂ protons to disappear due to hydrogen-deuterium exchange. libretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom. The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region of the spectrum, typically between 160 and 180 ppm. libretexts.org The aromatic carbons of the isoquinoline core will resonate in the approximate range of 110 to 150 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Aromatic (Ar-H) | 7.0 - 9.0 | Singlet, Doublet, Multiplet |

| Amine (-NH₂) | Variable | Broad Singlet |

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | 160 - 180 |

| Aromatic (Ar-C) | 110 - 150 |

Two-dimensional (2D) NMR experiments are crucial for establishing the complete bonding framework and spatial arrangement of the molecule by correlating different nuclei. harvard.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For 8-Aminoisoquinoline-3-carboxylic acid, COSY would be used to establish the connectivity between adjacent protons on the benzene (B151609) and pyridine (B92270) rings of the isoquinoline nucleus, helping to assign specific aromatic signals.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹J-coupling). This allows for the unambiguous assignment of protonated aromatic carbons by linking the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (typically 2-4 bond) correlations between protons and carbons. youtube.com It is particularly useful for assigning quaternary (non-protonated) carbons. For instance, correlations would be expected from aromatic protons to the carboxylic acid carbonyl carbon and the carbons at the ring junction.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. mdpi.com NOESY can confirm the substitution pattern by showing through-space correlations, for example, between the amino protons at the C-8 position and the aromatic proton at the C-7 position.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com By diffracting X-rays off a single crystal of the compound, a detailed electron density map is generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. For this compound, this technique would confirm the planarity of the fused aromatic ring system. Furthermore, it would reveal the solid-state conformation of the amino and carboxylic acid substituents and provide critical information on intermolecular interactions, such as hydrogen bonding networks formed between the carboxylic acid and amino groups of adjacent molecules, which dictate the crystal packing arrangement.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, identifies the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.comirphouse.com

FT-IR Spectroscopy: The infrared spectrum of this compound would be dominated by characteristic absorptions of its functional groups. Due to hydrogen bonding in the solid state, carboxylic acids typically show a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹. libretexts.orgspectroscopyonline.com A strong C=O stretching vibration for the carbonyl group is expected around 1710 cm⁻¹. libretexts.org The N-H stretching vibrations of the primary amino group usually appear as two bands in the 3300-3500 cm⁻¹ region. Other significant peaks include C=C and C=N stretching vibrations within the aromatic isoquinoline ring (approx. 1450-1620 cm⁻¹) and C-H stretching and bending modes. irphouse.comspectroscopyonline.com

FT-Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations often produce strong signals in the Raman spectrum, which would be useful for characterizing the isoquinoline core.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 (Broad) |

| Carboxylic Acid (-COOH) | C=O Stretch | 1700 - 1725 |

| Aromatic Ring | C=C / C=N Stretch | 1450 - 1620 |

| Carboxylic Acid (-COOH) | C-O Stretch | 1210 - 1320 |

| Carboxylic Acid (-COOH) | O-H Bend (Out-of-plane) | 900 - 960 (Broad) |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule and is used to study conjugated systems.

UV-Vis Spectroscopy: Due to the extended π-conjugated system of the isoquinoline aromatic rings, this compound is expected to absorb ultraviolet (UV) or visible light, leading to electronic transitions (e.g., π → π*). While simple carboxylic acids absorb around 210 nm, the absorption spectrum of this molecule will be dominated by the larger chromophore of the substituted isoquinoline core, likely resulting in absorption maxima at longer wavelengths. libretexts.org

Fluorescence Spectroscopy: The 8-aminoquinoline (B160924) scaffold is a well-known fluorophore and is often used in the design of fluorescent sensors, particularly for metal ions. nih.gov It is therefore highly probable that this compound exhibits fluorescence upon excitation at an appropriate wavelength. The emission spectrum would be characterized by a specific maximum emission wavelength (λ_em), which is sensitive to the molecular structure and its environment.

| Technique | Property Measured | Expected Observation |

|---|---|---|

| UV-Vis Spectroscopy | Absorption Maxima (λ_max) | Absorption in the UV region due to π → π* transitions of the isoquinoline system. |

| Fluorescence Spectroscopy | Emission Maxima (λ_em) | Expected to be fluorescent, exhibiting an emission spectrum characteristic of the 8-aminoquinoline fluorophore. |

Mass Spectrometry for Molecular Formula and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

For this compound (Molecular Formula: C₁₀H₈N₂O₂), the molecular weight is 188.18 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula with high accuracy. In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) at m/z = 188 would be expected due to the stability of the aromatic system. libretexts.org Characteristic fragmentation patterns for carboxylic acids would likely be observed, including the loss of a hydroxyl radical (•OH) to give a peak at m/z 171 (M-17) and the loss of the entire carboxyl group as a radical (•COOH) to give a peak at m/z 143 (M-45). libretexts.orglibretexts.org Another common fragmentation is the loss of carbon dioxide (CO₂) via rearrangement, which would result in a peak at m/z 144 (M-44).

| m/z Value | Assignment | Description |

|---|---|---|

| 188 | [M]⁺˙ | Molecular Ion |

| 171 | [M - OH]⁺ | Loss of hydroxyl radical |

| 144 | [M - CO₂]⁺˙ | Loss of carbon dioxide |

| 143 | [M - COOH]⁺ | Loss of carboxyl radical |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the analysis and purification of this compound, a compound possessing both a basic amino group and an acidic carboxylic acid group. This amphoteric, zwitterionic nature presents unique challenges in separation science, necessitating carefully selected techniques to achieve high-resolution separation for purity assessment and efficient isolation. reddit.comchemicalforums.com Methodologies range from rapid qualitative checks using thin-layer chromatography to quantitative analysis with high-performance liquid chromatography and preparative purification via column chromatography.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound and its isomers. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase. The separation of ionic or highly polar compounds like amino-carboxylic acids on standard reversed-phase columns can be complex. nih.gov Therefore, mobile phase modifiers are often required to ensure good peak shape and reproducible retention times. nih.govreddit.com Ion-suppressing RP-HPLC, which involves adjusting the mobile phase pH with an acid like trifluoroacetic acid (TFA) or acetic acid, can be used to neutralize the carboxylic acid group, thereby increasing its retention on a C18 column. nih.govreddit.com

Detailed research findings for the analysis of a closely related isomer, 3-Aminoisoquinoline-5-carboxylic acid, specify the use of a C18 column with UV detection, which is a common approach for aromatic compounds.

Table 1: Typical HPLC Parameters for Purity Analysis of Aminoisoquinoline Carboxylic Acids

| Parameter | Specification | Purpose |

| Technique | Reversed-Phase HPLC (RP-HPLC) | Separates compounds based on hydrophobicity. |

| Stationary Phase | C18 (Octadecylsilane) | A nonpolar stationary phase that retains the analyte. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with pH modifier (e.g., 0.1% TFA) | The polar eluent carries the analyte through the column; the acid modifier suppresses ionization for better peak shape. reddit.com |

| Detection | UV Spectrophotometry (e.g., λ = 254 nm) | The aromatic isoquinoline ring absorbs UV light, allowing for sensitive detection and quantification. |

| Application | Purity assessment, reaction monitoring. mdpi.com | Provides quantitative data on the percentage of the main compound and impurities. |

Column Chromatography

For the isolation and purification of this compound on a preparative scale, column chromatography is the method of choice. mdpi.comevitachem.com The selection of the stationary and mobile phases is critical due to the compound's dual functional groups.

Standard normal-phase chromatography using silica (B1680970) gel is a common starting point. mdpi.com However, the polar amine and carboxylic acid groups can interact strongly with the acidic silica surface, potentially leading to poor separation, peak tailing, or irreversible adsorption. reddit.comchemicalforums.com To mitigate these issues, modifiers are often added to the eluent. For instance, adding a small amount of a base like triethylamine (B128534) or ammonia (B1221849) can neutralize the silica surface and keep the amino group in a neutral state, while adding an acid like acetic acid can protonate the carboxylic acid, reducing its interaction with the stationary phase. reddit.comchemicalforums.com

Alternative stationary phases or chromatographic modes can also be employed to overcome the challenges associated with silica gel.

Table 2: Strategies for Column Chromatography Purification

| Strategy | Stationary Phase | Mobile Phase Example | Rationale |

| Normal-Phase | Silica Gel | Dichloromethane/Methanol with 1% Triethylamine | The basic modifier deactivates acidic sites on the silica, preventing strong binding of the amino group. reddit.comchemicalforums.com |

| Normal-Phase | Alumina | Chloroform/Methanol | Alumina is less acidic than silica and can be a better choice for separating polar, basic compounds. reddit.com |

| Reverse-Phase | C18 Silica | Acetonitrile/Water | The separation is based on hydrophobic interactions, which can be effective if the compound has sufficient nonpolar character. reddit.comreddit.com |

| Ion-Exchange | Dowex-50 (H+ form) | Aqueous Ammonia | This technique separates molecules based on charge. The zwitterionic compound binds to the ion-exchange resin and is then eluted by changing the pH or ionic strength. chemicalforums.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, qualitative technique frequently used to monitor the progress of chemical reactions involving this compound and to determine the appropriate solvent system for column chromatography. mdpi.com By spotting the reaction mixture on a TLC plate (typically silica gel) and developing it with a suitable eluent, the disappearance of starting materials and the appearance of the product can be visualized, often under UV light. mdpi.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and predict various molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. researchgate.netmdpi.com For 8-Aminoisoquinoline-3-carboxylic acid, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G*, can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, predicting bond lengths, bond angles, and dihedral angles.

Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure. researchgate.net

Determine Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. mdpi.com

Map Electron Density and Electrostatic Potential: Visualize the distribution of electrons and predict regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is critical for understanding intermolecular interactions. nih.gov

Analyze Bonding Mechanisms: Investigate how the molecule interacts with other surfaces or molecules, such as the adsorption on a metal surface, by analyzing electron transfer and orbital interactions. rsc.org

Table 1: Representative Data from DFT Calculations on Related Aromatic Carboxylic Acids

| Property | Typical Calculated Value | Significance for this compound |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Indicates electron-donating ability; influenced by the amino group. |

| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting ability; influenced by the isoquinoline (B145761) ring and carboxyl group. |

| HOMO-LUMO Gap | 3.5 to 5.5 eV | Relates to chemical reactivity and electronic transitions. |

Note: The values in this table are illustrative and based on calculations for similar functionalized aromatic compounds. Specific values for this compound would require dedicated calculations.

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without using empirical parameters. nih.gov Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a rigorous way to study molecular properties. researchgate.net For this compound, these methods can be used to:

Confirm geometries obtained from DFT.

Calculate electron correlation effects more accurately, which can be important for determining precise energy differences between conformations or transition states. nih.gov

Evaluate properties such as ionization potential, electron affinity, and dipole polarizability. nih.gov

While computationally more demanding than DFT, ab initio calculations can serve as a benchmark for validating results from other methods.

Conformational Analysis and Potential Energy Surfaces

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound has rotational freedom around the single bonds connecting the amino (-NH2) and carboxylic acid (-COOH) groups to the isoquinoline ring.

Conformational analysis involves mapping the potential energy of the molecule as a function of these rotational angles (dihedrals). This generates a potential energy surface (PES), which identifies:

Energy Minima: The most stable, low-energy conformations of the molecule. For the carboxylic acid group, this typically involves syn and anti planar arrangements, with the syn conformation often being more stable in the gas phase. nih.gov

Energy Barriers: The energy required to rotate from one stable conformation to another. nih.gov The height of this barrier determines the flexibility of the molecule and how easily it can adopt different shapes to bind to a target. nih.gov

These studies can be performed using quantum mechanical methods like DFT to accurately calculate the energies associated with each conformation. researchgate.net Understanding the preferred conformations and the flexibility of the amino and carboxyl groups is crucial for predicting how the molecule will fit into a biological receptor's binding site.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. nih.govnih.gov

For this compound, an MD simulation could be used to:

Simulate Behavior in Solution: Observe how the molecule interacts with solvent molecules (e.g., water), including the formation of hydrogen bonds. nih.gov

Explore Conformational Space: Track how the molecule transitions between different conformations over time, providing a more realistic view of its flexibility than a static PES. mdpi.com

Study Stability of Ligand-Target Complexes: If the molecule is docked into a protein's active site, MD simulations can assess the stability of the binding pose, the persistence of key interactions (like hydrogen bonds), and the flexibility of both the ligand and the protein. mdpi.com

Simulations are typically run for nanoseconds to microseconds, providing a detailed atomistic view of the molecule's behavior in a specific environment. nih.gov

Ligand-Target Interaction Modeling (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. nih.govresearchgate.net This method is central to structure-based drug design.

For this compound, docking studies would involve:

Preparation: Obtaining the 3D structure of a target protein (e.g., a kinase or enzyme) from a database like the Protein Data Bank (PDB). researchgate.net

Docking Simulation: Using software to place the 3D structure of this compound into the defined binding site of the target protein. The program systematically samples different positions and orientations of the ligand.

Scoring and Analysis: Each potential binding pose is assigned a score that estimates the binding affinity. semanticscholar.org The best-scoring poses are then analyzed to identify key intermolecular interactions, such as:

Hydrogen Bonds: Between the amino or carboxyl groups of the ligand and polar residues in the protein.

Hydrophobic Interactions: Between the isoquinoline ring system and nonpolar protein residues.

π-π Stacking: Between the aromatic isoquinoline ring and aromatic amino acid side chains (e.g., Phenylalanine, Tyrosine).

These studies can generate hypotheses about the molecule's mechanism of action and rationalize its structure-activity relationship. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. semanticscholar.org

To develop a QSAR model for derivatives of this compound, the following steps would be taken:

Data Collection: A dataset of structurally related isoquinoline derivatives with experimentally measured biological activity (e.g., IC50 values) is required.

Descriptor Calculation: For each molecule in the series, a set of numerical values, known as molecular descriptors, are calculated. These can describe various properties:

Electronic: Dipole moment, HOMO/LUMO energies. semanticscholar.org

Steric: Molecular volume, surface area, molar refractivity. semanticscholar.org

Topological: Connectivity indices that describe how atoms are connected.

Model Building: Statistical methods, such as multiple linear regression, are used to create an equation that correlates a combination of descriptors with the observed biological activity. semanticscholar.org

The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenylalanine |

Research Applications and Prospects

Utilization as a Synthetic Building Block in Complex Molecule Synthesis

The 8-aminoisoquinoline-3-carboxylic acid framework serves as a versatile starting point for the construction of more elaborate molecular architectures. The presence of three distinct functional regions—the isoquinoline (B145761) ring system, the amino group, and the carboxylic acid group—allows for sequential and regioselective modifications.

Researchers have utilized derivatives of aminoquinoline-3-carboxylic acid to synthesize novel compounds with potential biological activity. For instance, the synthesis of 1-substituted 5- and 8-aminoquinoline-3-carboxylic acid derivatives, such as benzyl (B1604629) esters, benzyl amides, and anilides, has been accomplished starting from the corresponding nitro derivatives. researchgate.net These transformations highlight the utility of the core structure in building a library of related compounds for further investigation. Similarly, a straightforward, one-pot protocol has been developed for synthesizing carboxyl-substituted bisquinoline systems. researchgate.net This method involves the Williamson reaction of ethyl 2-(halomethyl)quinoline-3-carboxylates with 8-hydroxyquinolines, followed by hydrolysis, demonstrating an efficient pathway to complex heterocyclic systems. researchgate.net The ability to readily create amide linkages with other molecules, such as in the synthesis of 8-aminoquinoline (B160924) amides of ursonic and oleanonic acid, further expands its application as a building block for creating hybrid molecules with combined biological properties. mdpi.com

Development of New Directing Groups in Catalysis

The 8-aminoquinoline moiety, a core component of this compound, has been identified as a powerful bidentate directing group in transition metal-catalyzed C-H bond functionalization. researchgate.netsemanticscholar.org This strategy allows for the selective activation of otherwise unreactive C-H bonds, providing an efficient route to complex molecules. The directing group operates by forming a stable five-membered chelate complex with the metal catalyst through its two nitrogen atoms (the ring nitrogen and the amino group nitrogen). wordpress.comnih.gov This coordination brings the metal center into close proximity to a specific C-H bond (typically at the ortho position of an attached aryl group), facilitating its cleavage and subsequent functionalization. wordpress.com

This approach has proven exceptionally versatile, enabling a wide array of chemical transformations. nih.gov Various transition metals have been successfully employed in these catalytic systems, each offering unique reactivity. The development of these directing group strategies has significantly advanced the field of synthetic organic chemistry, making the 8-aminoquinoline scaffold a key tool for chemists. researchgate.netresearchgate.net

| Metal Catalyst | Type of C-H Functionalization | Reference |

|---|---|---|

| Palladium (Pd) | Arylation, Alkenylation, Alkylation | researchgate.netnih.gov |

| Ruthenium (Ru) | Arylation, Oxidative Annulation | wordpress.comnih.gov |

| Copper (Cu) | Alkynylation, Etherification, Fluorination, Sulfenylation | researchgate.networdpress.com |

| Iron (Fe) | Alkylation, Allylation, Amination | wordpress.com |

| Nickel (Ni) | Alkylation, Arylation, Sulfenylation | semanticscholar.orgwordpress.com |

| Cobalt (Co) | Deuteriomethoxylation | researchgate.net |

Exploration of Molecular Mechanisms of Biological Interactions

Derivatives based on the aminoisoquinoline scaffold are actively being investigated for their interactions with various biological targets, leading to a deeper understanding of molecular recognition and function.

The isoquinoline core is a key structural motif in the development of inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that acts as a negative regulator of immune cell responses. chemrxiv.orgnih.gov As such, HPK1 is considered a promising target for cancer immunotherapy. nih.govnih.govelifesciences.org

Inspired by potent isoquinoline-3,8-diamine HPK1 inhibitors, researchers have developed related heterocyclic compounds that function as ATP-competitive inhibitors. chemrxiv.orgnih.gov These small molecules bind to the ATP-binding pocket of the HPK1 kinase domain, preventing the phosphorylation of its downstream substrates. elifesciences.orgnih.gov Specifically, HPK1 activation leads to the phosphorylation of the SLP-76 protein, which attenuates T-cell receptor (TCR) signaling. chemrxiv.orgelifesciences.org By blocking HPK1's kinase activity, these inhibitors prevent the phosphorylation of SLP-76, thereby enhancing T-cell activation and cytokine production (e.g., IL-2), which can lead to a more robust anti-tumor immune response. chemrxiv.orgnih.gov Structure-based drug design has been instrumental in optimizing these inhibitors to improve their potency and selectivity. nih.govnih.gov

The structural rigidity and defined stereochemistry of the isoquinoline framework make it an attractive scaffold for designing ligands that can bind selectively to specific biological receptors. The synthesis of various derivatives allows for a systematic exploration of structure-activity relationships. researchgate.net For example, the introduction of tetrahydroisoquinoline-3-carboxylic acid (Tic), a related structure, into opioid peptides has been shown to have dramatic effects on their activity and selectivity, demonstrating how this constrained scaffold can mimic the receptor-bound conformation of endogenous ligands. iisc.ac.in The ability to functionalize the amino and carboxylic acid groups of this compound provides a pathway to create derivatives that can be tested for their binding affinity and activation potential at various receptors.

Quinoline (B57606) and isoquinoline derivatives have long been recognized for their antimicrobial properties. nih.govnih.gov Research into their mechanisms of action has revealed multifaceted effects on bacterial cells. One key mechanism involves the chelation of essential metal ions, which disrupts bacterial metal homeostasis. scirp.orgmdpi.com Related compounds like 8-hydroxyquinoline (B1678124) have been shown to exhibit potent antimicrobial activity against various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

A significant area of investigation is the ability of these compounds to inhibit and disrupt bacterial biofilms. mdpi.commdpi.com Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. nih.gov Certain 8-hydroxyquinoline derivatives have demonstrated the ability to significantly inhibit biofilm formation at concentrations below their minimum inhibitory concentration (MIC), suggesting a specific anti-biofilm mechanism. mdpi.comresearchgate.net Studies using techniques like scanning electron microscopy (SEM) have shown that these compounds can cause discernible damage to the bacterial biofilm structure. mdpi.com

| Compound Class | Pathogen | Observed Antimicrobial Effect | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline Derivatives | Staphylococcus aureus (MRSA) | Inhibition of biofilm formation, disruption of metal homeostasis | mdpi.comresearchgate.net |

| 4-Substituted Aminoquinoline-3-carboxylates | Staphylococcus aureus | Low antibacterial activity | nih.gov |

| 8-Hydroxyquinoline Derivatives | Mycobacterium smegmatis | Antibacterial and biofilm inhibitory potential | researchgate.net |

| Fe(8-hydroxyquinoline)3 | Staphylococcus aureus | Dual mechanism: iron transport and metal chelation | mdpi.com |

Coordination Chemistry and Metal Complex Research

The 8-aminoquinoline scaffold is an excellent bidentate ligand capable of coordinating with a wide range of transition metal ions. rsc.orgnih.gov It typically binds to a metal center through the nitrogen atom of the quinoline ring and the nitrogen atom of the exocyclic amino group, forming a stable five-membered chelate ring. nih.gov This chelating ability allows for the synthesis of well-defined metal complexes with diverse geometries and properties.

Complexes of zinc(II), cadmium(II), and cobalt(III) with a tripodal tris-8-aminoquinoline ligand have been synthesized and structurally characterized, revealing octahedral and seven-coordinate geometries. rsc.orgresearchgate.net Similarly, rhenium carbonyl halide complexes with 8-aminoquinoline bind the ligand in a bidentate fashion. nih.gov The study of these metal complexes is important for several reasons. The coordination environment can influence the electronic properties of the ligand and the metal, which is relevant for applications in catalysis and materials science. wordpress.comnih.gov Furthermore, metal complexation can enhance the biological activity of the parent ligand. scirp.orgjocpr.com For example, metal complexes of 8-hydroxyquinoline have shown high antimicrobial activity, sometimes exceeding that of the free ligand. scirp.org The formation of these stable complexes is also fundamental to the role of 8-aminoquinoline as a directing group in catalysis, as previously discussed. mdpi.com

Potential in Materials Science and Nanotechnology

The unique molecular architecture of this compound, featuring both a hydrogen bond-donating amino group and a hydrogen bond-accepting carboxylic acid group on a rigid isoquinoline scaffold, suggests its potential utility as a versatile building block in the realm of materials science and nanotechnology. While specific applications of this exact compound are not yet widely reported in the literature, its functional groups point towards prospective roles as a capping or stabilizing agent for nanomaterials.

Capping agents are crucial in the synthesis of nanoparticles, as they control the growth and prevent the aggregation of the particles, thereby stabilizing them. The carboxylic acid moiety of this compound can anchor to the surface of metal or metal oxide nanoparticles. Simultaneously, the amino group and the aromatic isoquinoline ring can provide steric or electrostatic repulsion, preventing agglomeration. The bifunctional nature of this molecule could allow for further surface modification or linking of nanoparticles to other substrates.

Furthermore, the structural motifs present in this compound are found in ligands used for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials with a wide range of applications, including gas storage and catalysis. The presence of both a nitrogen-containing heterocycle and a carboxylic acid makes this compound a candidate as an organic linker for the construction of novel MOFs with potentially interesting electronic and catalytic properties. The amino group could also serve as a site for post-synthetic modification of the MOF, allowing for the tuning of its properties. Research into quinoline-dicarboxylic acids and amino-functionalized carboxylic acids as monomers for polymers and linkers for MOFs supports the prospective application of this compound in these areas.

Development of Analytical Probes and Imaging Agents

The isoquinoline core structure, particularly when functionalized with groups capable of interacting with analytes or participating in signaling mechanisms, is a promising scaffold for the development of analytical probes and imaging agents. Derivatives of 8-aminoquinoline have been investigated for their fluorescent properties and their ability to act as chemosensors for metal ions.

For instance, 8-amidoquinoline derivatives have been explored as fluorescent probes for the detection of zinc ions (Zn²⁺). The 8-aminoquinoline moiety can act as a binding site for the metal ion, and this interaction can lead to a change in the fluorescence properties of the molecule, enabling the detection and quantification of the analyte. The carboxylic acid group at the 3-position of this compound could be readily converted to a variety of amides, allowing for the synthesis of a library of potential fluorescent probes with tailored selectivity and sensitivity for different metal ions or other analytes.

In the field of medical imaging, derivatives of isoquinoline-3-carboxylic acid have shown promise. A notable example is the development of a radiolabeled derivative, 8-[¹²³I]iodo-L-1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, which has been evaluated as a potential imaging agent for prostate cancer. This demonstrates that the isoquinoline-3-carboxylic acid scaffold can be modified to carry imaging agents (in this case, a radioactive isotope) to specific biological targets. The amino group at the 8-position of this compound provides a convenient handle for the attachment of targeting moieties or for modifying the pharmacokinetic properties of potential imaging agents. The development of novel probes and agents based on this scaffold is an active area of research with significant potential.

Q & A

Q. What are the recommended methodologies for synthesizing 8-aminoisoquinoline-3-carboxylic acid, and how do reaction conditions influence yield?

Synthesis of this compound can be approached via decarboxylation of precursor compounds (e.g., analogous to 8-hydroxyquinoline synthesis from hydroxyquinoline-carboxylic acids ). Key steps include:

- Precursor selection : Use of isoquinoline derivatives with protected amino and carboxylic acid groups.

- Reaction optimization : Temperature control (e.g., 65–145°C for stability ), pH adjustments to prevent undesired side reactions.

- Purification : Column chromatography or recrystallization in non-polar solvents.

Yield optimization requires monitoring intermediates via TLC or HPLC and avoiding prolonged storage of intermediates to prevent degradation .

Q. How should researchers handle and store this compound to ensure stability?

- Storage conditions : Store in airtight containers at 2–8°C in a dry, ventilated environment to prevent oxidation or moisture absorption .

- Decomposition risks : Avoid exposure to oxidizers, which may generate toxic gases (e.g., CO, NOx) .

- Stability testing : Conduct accelerated aging studies under controlled humidity and temperature to assess shelf life.

Q. What analytical techniques are suitable for characterizing this compound?

- Structural elucidation : NMR (¹H/¹³C) for functional group confirmation, FT-IR for carboxylic acid and amine identification.

- Purity assessment : HPLC with UV detection (λ ~250–300 nm for quinoline derivatives) .

- Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation (e.g., using NIST-standard protocols ).

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

- DFT calculations : Model electron density distributions to predict sites for electrophilic/nucleophilic attacks.

- Solvent effects : Simulate polarity and dielectric constants to optimize reaction media.

- Reaction pathways : Compare energy barriers for decarboxylation vs. side reactions (e.g., oxidation of the amino group) .

Q. What strategies resolve contradictions in reported toxicity or stability data for this compound?

- Meta-analysis : Compare datasets from multiple SDS (e.g., conflicting LD50 values ) using statistical tools to identify outliers.

- Experimental validation : Replicate studies under standardized conditions (e.g., OECD guidelines) to confirm acute toxicity (oral, dermal) and environmental persistence .

- Mechanistic studies : Investigate decomposition pathways via GC-MS to identify hazardous byproducts .

Q. How can researchers design experiments to study the compound’s interaction with biological targets?

- In vitro assays : Use fluorescence quenching or SPR to measure binding affinity to proteins (e.g., enzymes with quinoline-binding pockets).

- Structural analogs : Synthesize derivatives (e.g., halogenated or methylated variants ) to establish structure-activity relationships (SAR).

- Toxicity screening : Employ zebrafish embryos or cell viability assays (MTT) to assess cytotoxicity .

Methodological Tables

Q. Table 1. Key Physicochemical Properties (Extrapolated from Analogous Compounds)

| Property | Value/Description | Reference |

|---|---|---|

| Melting Point | 62–65°C (similar to 8-aminoquinoline) | |

| Solubility | Slightly soluble in polar solvents | |

| Stability in Air | Degrades upon prolonged exposure |

Q. Table 2. Recommended Analytical Workflow

| Step | Method | Purpose |

|---|---|---|

| Synthesis Monitoring | TLC (Silica GF254) | Track reaction progress |

| Purification | Flash Chromatography (EtOAc/Hexane) | Isolate pure product |

| Final Characterization | NMR, HRMS, Elemental Analysis | Confirm structure and purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.